1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and chiral Lewis acid binary system to ensure high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including temperature, solvent, and reaction time, depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Uniqueness
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, including the pivaloyl group and the pyrrolidine-2,5-dione moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(21)17-10-4-5-11(17)9-12(8-10)18-13(19)6-7-14(18)20/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLXMIDEXLSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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